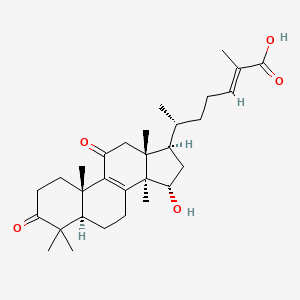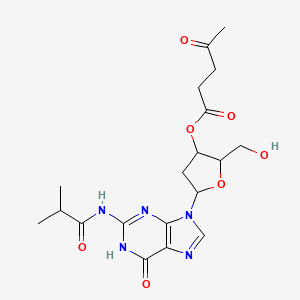
3'-O-Levulinoyl-N-benzoyl-2'-deoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It plays a crucial role in nucleic acid synthesis and modification.
3’-O-Levulinoyl-N-benzoyl-2’-deoxyguanosine: is a protected nucleotide derivative and building block.
Méthodes De Préparation
Synthetic Routes: The compound can be synthesized through chemical reactions involving guanosine derivatives.
Reaction Conditions: Specific synthetic routes and conditions may vary, but they typically involve protecting the guanosine base and selectively modifying the 3’-hydroxyl group.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Analyse Des Réactions Chimiques
Reactions: It can undergo various reactions, including
Common Reagents and Conditions: Reagents like acyl chlorides (benzoyl chloride, levulinoyl chloride) and Lewis acids (e.g., BF₃·Et₂O) are used.
Major Products: The primary product is the modified guanosine with protective groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for nucleic acid analogs and modified oligonucleotides.
Biology: Investigated for its impact on gene expression and RNA/DNA function.
Industry: Limited industrial applications, but research continues.
Mécanisme D'action
Targets: It interacts with enzymes involved in nucleic acid metabolism.
Pathways: Influences DNA and RNA synthesis, stability, and function.
Comparaison Avec Des Composés Similaires
Uniqueness: Its specific combination of protective groups distinguishes it.
Similar Compounds: Other modified nucleosides (e.g., 5-methylcytidine, 2’-O-methyladenosine).
Propriétés
Formule moléculaire |
C19H25N5O7 |
|---|---|
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C19H25N5O7/c1-9(2)17(28)22-19-21-16-15(18(29)23-19)20-8-24(16)13-6-11(12(7-25)30-13)31-14(27)5-4-10(3)26/h8-9,11-13,25H,4-7H2,1-3H3,(H2,21,22,23,28,29) |
Clé InChI |
PSVAPVNSJMJAJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





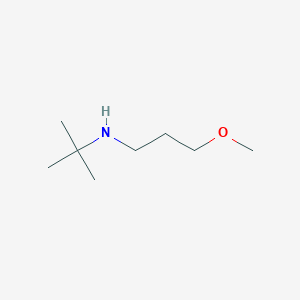
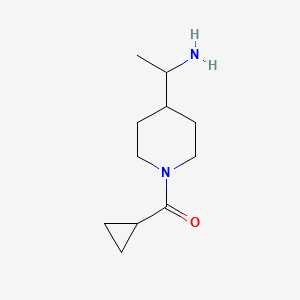

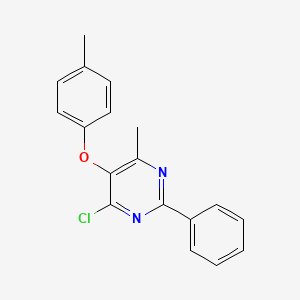

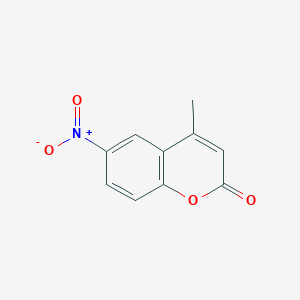

![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)
![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)
